1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate
Overview
Description
1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C12H20FNO4. It is a fluorinated piperidine derivative, often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate typically involves the fluorination of a piperidine derivative followed by esterification. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
- 1-tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
Uniqueness: 1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is unique due to its specific fluorination pattern and ester functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and binding characteristics, making it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-fluoropiperidine-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFJCQYJBJXLJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133684 | |
Record name | 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303974-48-2 | |
Record name | 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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